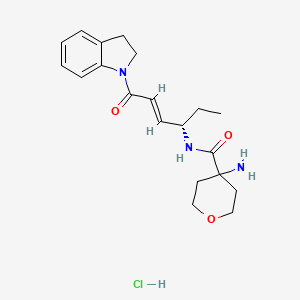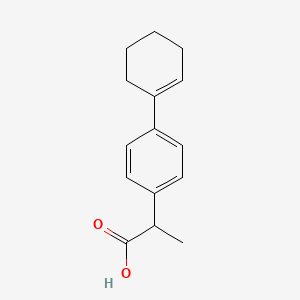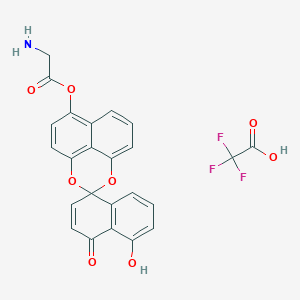
Jtj4sgm9LN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Jtj4sgm9LN,” also known as GSK-2793660 Hydrochloride, is an investigational drug that has been studied for its potential therapeutic effects. It is a synthetic organic compound with the molecular formula C20H27N3O3.ClH and a molecular weight of 393.908. This compound has been explored primarily in the context of bronchiectasis, a chronic condition characterized by the abnormal widening of the bronchi or their branches, causing a risk of infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-2793660 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific details on the exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of GSK-2793660 Hydrochloride would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. The exact industrial production methods are also proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions
GSK-2793660 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying synthetic routes and reaction mechanisms.
Biology: It is used in research to understand its effects on biological systems, particularly in the context of respiratory diseases.
Medicine: It has been explored as a potential therapeutic agent for bronchiectasis and other respiratory conditions.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of GSK-2793660 Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating certain pathways involved in inflammation and immune response. The exact molecular targets and pathways are still under investigation, but it is thought to influence the activity of enzymes and receptors involved in respiratory function .
Comparison with Similar Compounds
Similar Compounds
GSK-2793660: The parent compound without the hydrochloride salt.
Other investigational drugs for bronchiectasis: Compounds with similar therapeutic targets and mechanisms of action.
Uniqueness
GSK-2793660 Hydrochloride is unique in its specific chemical structure and its potential therapeutic effects on bronchiectasis. Its distinct molecular formula and the presence of the hydrochloride salt differentiate it from other similar compounds, potentially offering unique advantages in terms of efficacy and safety.
Properties
CAS No. |
1613458-78-8 |
|---|---|
Molecular Formula |
C20H28ClN3O3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-amino-N-[(E,3S)-6-(2,3-dihydroindol-1-yl)-6-oxohex-4-en-3-yl]oxane-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O3.ClH/c1-2-16(22-19(25)20(21)10-13-26-14-11-20)7-8-18(24)23-12-9-15-5-3-4-6-17(15)23;/h3-8,16H,2,9-14,21H2,1H3,(H,22,25);1H/b8-7+;/t16-;/m0./s1 |
InChI Key |
WZTHSMHCYITKEX-YNOPKORFSA-N |
Isomeric SMILES |
CC[C@@H](/C=C/C(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N.Cl |
Canonical SMILES |
CCC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide](/img/structure/B10827110.png)




![(5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate](/img/structure/B10827149.png)

![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
![4-amino-N-[1-(3-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10827162.png)


![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
